N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}acetamide
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Overview
Description
N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a suitable phenyl halide.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the stepwise synthesis, ensuring precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and improved yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.
Dihydrotriazoles: Resulting from the reduction of the triazole ring.
Nitrated or Halogenated Derivatives: Produced through electrophilic aromatic substitution.
Scientific Research Applications
N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Industrial Applications: Utilized in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}acetamide involves:
Molecular Targets: It targets specific enzymes and receptors in microbial cells, disrupting their normal function.
Pathways Involved: The compound interferes with the biosynthesis of essential cellular components, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: These compounds share a similar triazole core but differ in their substituents and biological activities.
Thiadiazole Derivatives: Compounds like N-(4-acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exhibit similar biological activities but have a different heterocyclic structure.
Properties
IUPAC Name |
N-[4-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18-13(16-17-14(18)20-5-2)11-6-8-12(9-7-11)15-10(3)19/h6-9H,4-5H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBENGPVGDFQBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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